molecular formula C26H24N2O6 B12750708 4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid CAS No. 83408-94-0

4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid

Cat. No.: B12750708
CAS No.: 83408-94-0
M. Wt: 460.5 g/mol
InChI Key: MDPWVKVOCNNZLO-UHFFFAOYSA-N
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Description

4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid is a quinazoline derivative characterized by a 4-oxo-quinazolin-3(4H)-one core. Key structural features include:

  • A 3,4,5-trimethoxyphenyl group at position 2, a moiety frequently associated with tubulin-binding activity in anticancer agents like combretastatin analogs .
  • A phenylmethyl (benzyl) group at the alpha-position of the acetic acid side chain, which may influence lipophilicity and cellular uptake.
  • An acetic acid group at position 3, which enhances water solubility compared to ester or amide analogs .

This compound’s synthesis likely involves cyclization reactions of precursors containing 3,4,5-trimethoxybenzaldehyde or related intermediates, as seen in analogous quinazoline syntheses (e.g., oxazolone-based routes) .

Properties

CAS No.

83408-94-0

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]-3-phenylpropanoic acid

InChI

InChI=1S/C26H24N2O6/c1-32-21-14-17(15-22(33-2)23(21)34-3)24-27-19-12-8-7-11-18(19)25(29)28(24)20(26(30)31)13-16-9-5-4-6-10-16/h4-12,14-15,20H,13H2,1-3H3,(H,30,31)

InChI Key

MDPWVKVOCNNZLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2C(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

Biological Activity

4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, also known by its CAS number 83408-94-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C26H24N2O6
  • Molecular Weight : 460.52 g/mol
  • Chemical Structure : The compound features a quinazoline backbone with various substituents that contribute to its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of quinazoline compounds exhibit anticonvulsant properties. A study focused on the synthesis and evaluation of new 4-oxo-3H-quinazoline analogs demonstrated significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

Toxicity Profile

Toxicological assessments show that the compound has an LD50 value of approximately 681 mg/kg when administered intraperitoneally in rodent models. This indicates moderate acute toxicity, necessitating caution in therapeutic applications .

Test Type Route of Exposure Species LD50 (mg/kg)
Acute ToxicityIntraperitonealMouse681

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown inhibition of cancer cell proliferation in various cancer lines, possibly through induction of apoptosis and cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

The biological activities of 4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid can be attributed to several mechanisms:

  • GABA Receptor Modulation : Similar compounds have been shown to enhance GABA receptor activity, contributing to their anticonvulsant effects.
  • Inhibition of Tumor Growth : The compound may interfere with signaling pathways critical for tumor growth and survival.

Case Studies

  • Case Study on Anticonvulsant Effects :
    • A study evaluated the anticonvulsant efficacy of this compound in a mouse model induced with seizures. Results indicated a significant reduction in seizure duration compared to control groups.
  • Case Study on Anticancer Activity :
    • In vitro studies using human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested involvement of apoptosis pathways.

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives, including 4-Oxo-alpha-(phenylmethyl)-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolineacetic acid, exhibit potent anticancer activities. These compounds have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit tubulin polymerization, a critical process for cancer cell division .
  • Case Studies : In vitro studies have demonstrated significant growth inhibition against epidermoid carcinoma and other tumor types .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been noted for its potential use in treating conditions such as rheumatoid arthritis and inflammatory bowel diseases.

  • Research Findings : A series of derivatives demonstrated significant efficacy in reducing inflammation in animal models .

Neuroprotective Effects

Emerging studies suggest that quinazoline derivatives can act as monoamine oxidase inhibitors (MAOIs), which are beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.

  • Mechanism : By inhibiting MAO-A and MAO-B isoforms, these compounds may enhance neurotransmitter levels, thereby improving cognitive functions .

Drug Development

The compound is utilized as a lead structure for developing new pharmacological agents targeting various diseases.

  • Screening for Activity : High-throughput screening methods are employed to evaluate the biological activity of synthesized analogs.

Pharmacokinetics and Toxicology Studies

Understanding the pharmacokinetic profiles and potential toxicity of this compound is crucial for its therapeutic application:

  • Studies Conducted : In vivo studies assess absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparison with Similar Compounds

Structural Analogues with Quinazoline Cores
Compound Name Key Structural Differences Biological Activity/Applications Reference
3-Chloro-N-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]benzamide Chlorobenzamide substituent replaces acetic acid group. Potential tubulin inhibition (inferred from 3,4,5-trimethoxyphenyl moiety) .
Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate Thioether linkage and ester group instead of acetic acid. Antimicrobial activity reported for related thioquinazolinones .
N-(4-Phenoxyphenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide Dichlorinated quinazoline core and phenoxyphenyl acetamide. Anticancer activity (structural similarity to kinase inhibitors) .

Key Observations :

  • The acetic acid group in the target compound improves water solubility compared to esters (e.g., ethyl thioacetate in ) or amides (e.g., benzamide in ), which may enhance bioavailability.
Non-Quinazoline Analogues with 3,4,5-Trimethoxyphenyl Moieties
Compound Name Core Structure Key Features Activity Reference
Combretastatin A-4 Prodrugs (e.g., sodium phosphate derivatives) Stilbene core 3,4,5-Trimethoxyphenyl and 3-hydroxy-4-methoxyphenyl groups. Antimitotic agents; disrupt tumor vasculature .
(E)-3-(3-Hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)acrylic Acid Acrylic acid derivative Similar trimethoxyphenyl motif but lacks quinazoline core. UDP-glucuronosyltransferase substrate (metabolism studies) .
4-Amino-5-(3,4,5-trimethoxyphenyl)-2H-1,2,4-triazole-3(4H)-thione Triazole-thione core Derived from gallic acid; includes trimethoxyphenyl and thione groups. Antimicrobial and antiviral activity .

Key Observations :

  • The phenylmethyl group in the target compound may enhance lipophilicity compared to smaller substituents (e.g., hydroxy/methoxy groups in ), affecting membrane permeability.

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